2,5-二氯-1,8-萘啶

描述

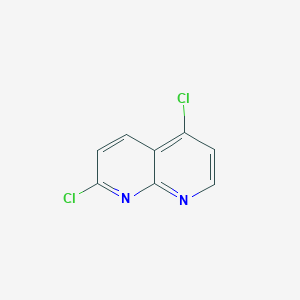

2,5-Dichloro-1,8-naphthyridine is a chemical compound that belongs to the naphthyridine family, which is a class of compounds known for their heterocyclic structure containing two nitrogen atoms in a fused ring system similar to that of naphthalene. The presence of chlorine atoms at the 2 and 5 positions on the naphthyridine ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves palladium-catalyzed amidation reactions. For instance, 2-chloro- and 2,7-dichloro-1,8-naphthyridines can be amidated using Pd(OAc)2, xantphos, and K2CO3 to yield 2,7-diamido-1,8-naphthyridines with good functional-group tolerance and moderate yields . Additionally, 2-amino-5,7-dimethyl-1,8-naphthyridine derivatives can be synthesized from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold, leading to functionalized urea, imidazolium salt, azide, and triazole derivatives . Other methods include Vilsmeier-Haack type reactions to synthesize 2-chloro-3-formyl-1,8-naphthyridine and its derivatives, which have shown antibacterial activity .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be characterized using various spectroscopic techniques. For example, the structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion . The planarity and dihedral angles of the fused pyridine rings can be assessed, as seen in the case of 2,7-dimethyl-1,8-naphthyridine, which is almost planar .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions, including reactions with nucleophiles leading to mono- and di-amino-substituted derivatives . Intramolecular 1,3-dipolar cycloaddition reactions have been used to synthesize 1,8-naphthyridin-5-one derivatives . Furthermore, reactions with aldehydes can yield novel derivatives with red-fluorescence emissions and two-photon absorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives can be influenced by their substituents. For instance, the introduction of methyl groups can affect the molecule's anion recognition abilities, as seen in derivatives that show spectroscopic and colorimetric changes upon interaction with fluoride ions . The crystal structure of these compounds often features intermolecular hydrogen bonding and C-H...pi interactions, which can stabilize the crystal and influence its properties . Additionally, density functional theory (DFT) calculations can provide insights into the electronic structure, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties of these compounds .

科学研究应用

催化酰胺化和配体合成

2,5-二氯-1,8-萘啶已用于催化酰胺化过程中。例如,已经报道了 2-氯-和 2,7-二氯-1,8-萘啶与伯酰胺之间的催化酰胺化,从而能够合成具有良好官能团耐受性的二酰胺基-1,8-萘啶 (Ligthart 等人,2006)。此外,1,5-萘啶是一种相关分子,已通过偶联和缩合方法用于创建新的二齿和三齿配体,然后将其用于制备相应的钌 (II) 配合物 (Singh & Thummel,2009)。

抗菌活性

在微生物学领域,研究已经检验了 1,8-萘啶磺酰胺的抗菌活性,包括 2,5-二氯-1,8-萘啶的衍生物。这些化合物对耐多药金黄色葡萄球菌菌株中的 TetK 和 MrsA 外排泵表现出潜在的抑制作用 (Oliveira-Tintino 等人,2020)。

传感和荧光应用

该化合物因其阴离子识别能力而被探索。例如,合成了与 2,5-二氯-1,8-萘啶相关的 2-氨基-5,7-二甲基-1,8-萘啶衍生物,并研究了它们通过光谱变化检测不同阴离子的能力,特别表现出对氟离子的敏感性 (Chahal、Dar 和 Sankar,2018)。

氟化合物的合成

2,5-二氯-1,8-萘啶已用于合成六氟-1,8-萘啶和其他氟代化合物,展示了其在制备各种氟代衍生物中的用途 (Van Den Ham,1975)。

铃木-宫浦反应

该化合物已用于铃木-宫浦反应中,以制备二芳基-和二烯基-1,8-萘啶。这些反应中的一些产物表现出强烈的荧光,表明在材料科学中具有潜在的应用 (Ehlers 等人,2013)。

结构表征和晶体学

2,5-二氯-1,8-萘啶衍生物已使用 X 射线晶体学等技术对其结构性质进行了研究,提供了对其分子构型和与金属形成配合物的潜力的见解 (Jin 等人,2007)。

安全和危害

未来方向

作用机制

Target of Action

Naphthyridine derivatives, in general, have been found to exhibit a wide range of biological activities . They have shown potential applications in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .

Mode of Action

It’s known that naphthyridine derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some naphthyridine derivatives have been found to inhibit topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by naphthyridine derivatives, it can be inferred that multiple pathways could be impacted .

Pharmacokinetics

It has been suggested that naphthyridine derivatives generally have high gastrointestinal absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Result of Action

Naphthyridine derivatives have been associated with a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities . These effects suggest that 2,5-Dichloro-1,8-naphthyridine could potentially influence a range of cellular processes.

属性

IUPAC Name |

2,5-dichloro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTNCJSJGKRLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CC(=C21)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20575200 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91870-15-4 | |

| Record name | 2,5-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20575200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![5-Tert-butyl 3-ethyl 4H,5H,6H,7H-[1,2]oxazolo[4,5-C]pyridine-3,5-dicarboxylate](/img/structure/B3030481.png)

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)

![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)